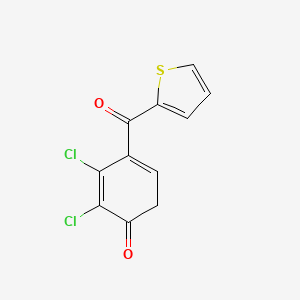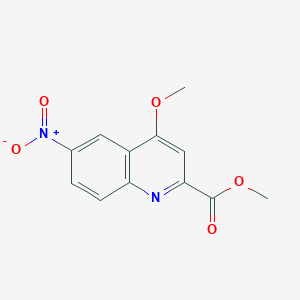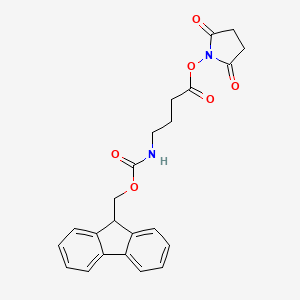![molecular formula C20H28 B12850895 1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tetraenylidene side chain: This step involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Isomerization to achieve the (Z) configuration: This can be done using specific catalysts or under thermal conditions to ensure the correct geometric isomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Allylic alcohols, ethers, and amines.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can include signal transduction pathways, metabolic enzymes, and cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene
- (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohexane
- (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-2-ene
Uniqueness
The unique structure of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene, particularly the (Z) configuration and the presence of multiple conjugated double bonds, distinguishes it from similar compounds. This configuration can lead to different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C20H28 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(6Z)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14+ |
InChI Key |
FWNRILWHNGFAIN-SSHGZYQJSA-N |
Isomeric SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/C=C)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



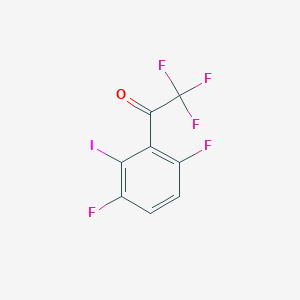
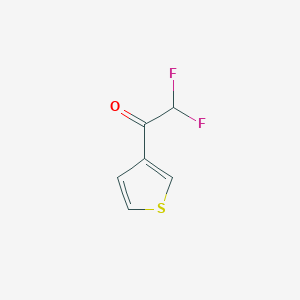
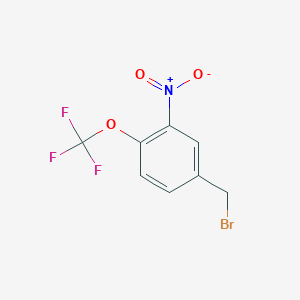
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)


